methanol](/img/structure/B13210640.png)
[1-(Aminomethyl)cyclobutyl](furan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclobutylmethanol: is an organic compound with the molecular formula C10H15NO2 . It features a cyclobutyl ring attached to an aminomethyl group and a furan ring linked to a methanol group. This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutyl ring with the aromaticity of the furan ring, potentially leading to interesting chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclobutylmethanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving a suitable precursor.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Methanol Group Addition:
Industrial Production Methods: Industrial production of 1-(Aminomethyl)cyclobutylmethanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopentylmethanol
- 1-(Aminomethyl)cyclohexylmethanol
Comparison:
- Cyclopropyl Derivative: More strained ring, potentially more reactive.
- Cyclopentyl Derivative: Less strained, more stable.
- Cyclohexyl Derivative: Even less strained, higher stability.
Uniqueness: The cyclobutyl ring in 1-(Aminomethyl)cyclobutylmethanol provides a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]-(furan-3-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c11-7-10(3-1-4-10)9(12)8-2-5-13-6-8/h2,5-6,9,12H,1,3-4,7,11H2 |
InChI Key |
NPSFYDMAMVTXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(C2=COC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13210558.png)
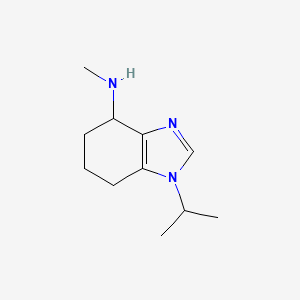
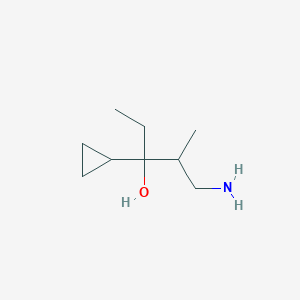

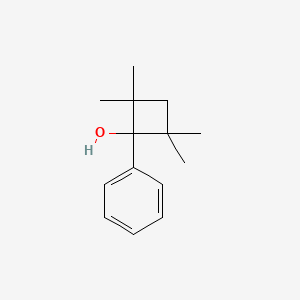
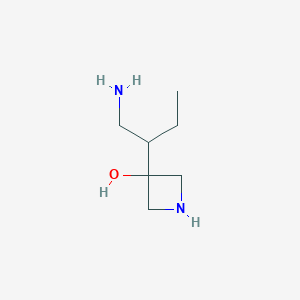
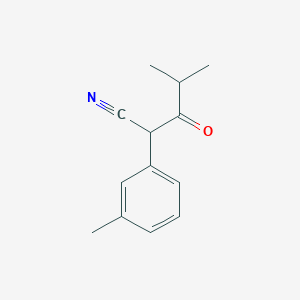
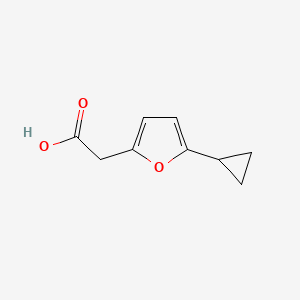
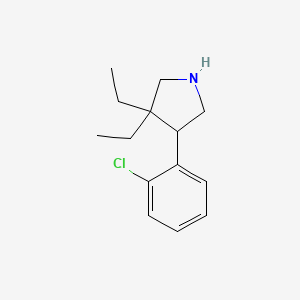
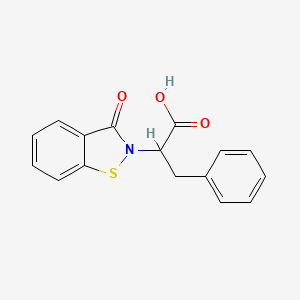
![4-[(2-Methylpropyl)amino]butan-2-one](/img/structure/B13210623.png)

![6A-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13210632.png)
![N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine](/img/structure/B13210633.png)
